4-Methoxy-6-methylquinoline 1-oxide
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Overview
Description
4-Methoxy-6-methylquinoline 1-oxide is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylquinoline 1-oxide typically involves multi-step reactions. One common method starts with the bromination of 4-methoxy-6-methylquinoline, followed by oxidation using aqueous sodium carbonate and methanol . The reaction conditions include ambient temperature and specific reaction times for each step.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical processing, which is a solvent-free and high-rate solid-state reaction method. This approach is advantageous because it does not require high temperatures and can produce the target material in an economically viable manner .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and monopermaleic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methoxy-6-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)11(14-2)5-6-12(10)13/h3-7H,1-2H3 |
InChI Key |
UPYSVHRJLHCYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C[N+](=C2C=C1)[O-])OC |
Origin of Product |
United States |
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